![molecular formula C11H9N7 B043431 2-叠氮-3,8-二甲基咪唑并[4,5-f]喹喔啉 CAS No. 120018-43-1](/img/structure/B43431.png)

2-叠氮-3,8-二甲基咪唑并[4,5-f]喹喔啉

描述

Synthesis Analysis

The synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a closely related compound to 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, has been achieved through a process involving the reaction of amino quinoxaline derivatives with specific reagents. This synthesis pathway highlights the mutagenic potency of MeIQx, suggesting a structural basis for the activity of similar compounds, including the azido-derivatives (Kasai et al., 1981).

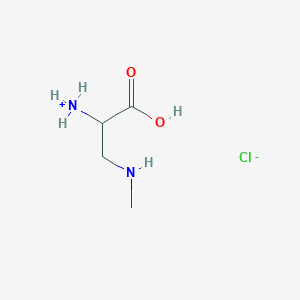

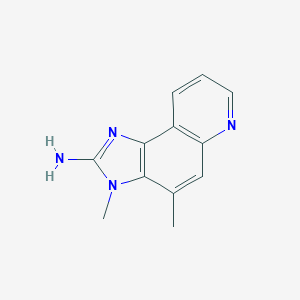

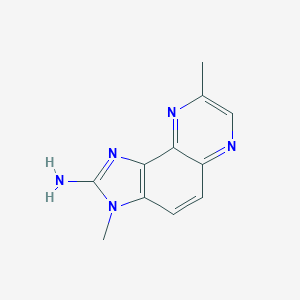

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple methyl groups and a nitrogen-containing ring system, which is crucial for their mutagenic activity. Studies on MeIQx have shown that its structure-activity relationship is significant for understanding the mutagenic potential of heterocyclic amines, providing insights into the characteristics that might be present in 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline.

Chemical Reactions and Properties

Reactivity studies of nitrosoamino derivatives of MeIQx, which are chemically similar to azido derivatives, have provided insights into the stability and potential reactivity of such compounds under various conditions. These studies are indicative of the types of chemical reactions that 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline might undergo, including transformations in acidic or basic conditions, and interactions with biomolecules (Lakshmi et al., 2006).

科学研究应用

在大鼠肝细胞中的代谢: MeIQx 在大鼠肝细胞中转化为六种代谢物。约有 40% 转化为 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉-4(或 5)-基硫酸盐以及其他氧化代谢物,表明其参与了各种代谢途径 (Wallin 等,1989)。

在小鼠中的致癌潜力: Dlb-1 检测表明 MeIQx 反映了致癌潜力,支持其在致癌研究中的应用 (Winton 等,1990)。

在大肠癌发生中的作用: N-NO-MeIQx 在不同 pH 值下的稳定性表明其在大肠癌发生中的作用 (Lakshmi 等,2006)。

减少诱变剂的形成: 已证明黄酮类化合物可以在食品加工过程中减少 MeIQx 诱变剂的形成,将膳食成分与诱变剂的形成联系起来 (Lee 等,1992)。

在大鼠中的代谢物: MeIQx 在大鼠中代谢为非诱变化合物,表明存在解毒途径 (Turesky 等,1988)。

在大鼠中的分布和代谢: 它存在于大鼠的各种组织中,尤其是肝脏和肾脏,其代谢物存在于胆汁、尿液和粪便中 (Sjödin 等,1989)。

在人肝细胞中的代谢: 人肝细胞代谢 MeIQx,涉及 CYP1A2 和 CYP1A1 等酶,表明其与人类癌症研究相关 (Langouët 等,2001)。

透析液中的存在: 在尿毒症患者的透析液中检测到了 MeIQx,表明其在这些患者中全身存在 (Yanagisawa 等,1986)。

在大鼠中的诱变代谢物: MeIQx 在大鼠中转化为诱变代谢物,证明了其诱变效力 (Hayatsu 等,1987)。

代谢中的个体差异: MeIQx 的代谢和分布存在显着的个体差异,这会影响其遗传毒性作用 (Turesky 等,1998)。

安全和危害

MeIQx is a food-borne mutagen and carcinogen4. It is one of the most abundant carcinogenic heterocyclic amines in cooked foods and is speculated to be a human liver carcinogen5.

未来方向

Future research could focus on the inhibitory mechanism of MeIQx. For instance, one study revealed that MeIQx blocks autophagosome maturation through inhibiting acidification of lysosomes, alters lipid metabolism, and decreases expression of pluripotent factors1. Another study suggested that MeIQx could be genotoxic, is activated by conditions that mediate inflammatory responses, and is a possible cancer risk factor for individuals with inflammation of the colon7.

属性

IUPAC Name |

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZXQKNDINQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152657 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |

CAS RN |

120018-43-1 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)